molecular formula C23H24N2O3S B11344649 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}butanamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}butanamide

Cat. No.: B11344649
M. Wt: 408.5 g/mol
InChI Key: MYKMNVAGPSEHPO-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}butanamide is a complex organic compound that features a sulfonamide group attached to a benzyl and phenyl group, along with a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common method involves the reaction of benzylamine with benzenesulfonyl chloride to form N-benzylbenzenesulfonamide. This intermediate is then reacted with 4-aminobutyric acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzenesulfonamide: Shares the sulfonamide group but lacks the butanamide moiety.

    4-aminobutyric acid derivatives: Similar in structure but with different substituents on the amide group.

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}butanamide is unique due to its combination of a sulfonamide group with a butanamide moiety, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C23H24N2O3S/c1-2-9-23(26)24-20-14-16-22(17-15-20)29(27,28)25(21-12-7-4-8-13-21)18-19-10-5-3-6-11-19/h3-8,10-17H,2,9,18H2,1H3,(H,24,26)

InChI Key

MYKMNVAGPSEHPO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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